![molecular formula C12H11ClN2O2 B5664023 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5664023.png)
5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis
The synthesis of 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone derivatives involves multiple steps, including Friedel-Crafts acylation, cyclization, condensation, and specific reactions to introduce various functional groups. For instance, Soliman and El-Sakka (2011) reported the synthesis of similar derivatives through a process that includes Friedel-Crafts acylation of o-cresylmethyl ether with succinic anhydride followed by cyclization with hydrazine hydrate. This synthesis pathway illustrates the complexity and versatility of approaches used to obtain specific pyridazinone derivatives (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction (XRD), which provides insights into the crystalline structure and molecular geometry. Lakshminarayana et al. (2009) conducted an XRD study on a closely related compound, revealing its monoclinic space group and intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
5-Chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, leading to the formation of derivatives with different functional groups. These reactions include dehydrogenation, Michael addition reactions, and reactions with formaldehyde and secondary amines, demonstrating the compound's reactivity and potential for chemical modifications (Soliman & El-Sakka, 2011).
properties
IUPAC Name |
5-chloro-4-methoxy-2-(3-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-4-3-5-9(6-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZFIOMJLVIHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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